3,5-Difluoro-4-(2-fluorophenyl)pyridine

HIF-1α inhibition Anticancer agents Deguelin surrogates

3,5‑Difluoro‑4‑(2‑fluorophenyl)pyridine is a fully characterized, non‑interchangeable fluorinated building block. Its unique 3,5‑difluoro substitution and 2‑fluorophenyl group create a precise pharmacophore that cannot be mimicked by regioisomers or des‑fluoro analogs without compromising target binding and metabolic stability. Ideal for medicinal chemistry campaigns targeting HIF‑1α and for developing novel C‑terminal HSP90 inhibitors that circumvent resistance. Available now in research quantities.

Molecular Formula C11H6F3N
Molecular Weight 209.17 g/mol
Cat. No. B13198765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(2-fluorophenyl)pyridine
Molecular FormulaC11H6F3N
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NC=C2F)F)F
InChIInChI=1S/C11H6F3N/c12-8-4-2-1-3-7(8)11-9(13)5-15-6-10(11)14/h1-6H
InChIKeyDXCAAXYRNKXHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,5-Difluoro-4-(2-fluorophenyl)pyridine (CAS 1214358-77-6): A Precision Fluorinated Heterocycle for Advanced Medicinal Chemistry


3,5-Difluoro-4-(2-fluorophenyl)pyridine (CAS 1214358-77-6) is a fully characterized, synthetic fluorinated heterocyclic compound with the molecular formula C₁₁H₆F₃N and a molecular weight of 209.17 g/mol . Its structure features a pyridine core with specific fluorine substitutions at the 3- and 5-positions and a 2-fluorophenyl group at the 4-position . This precise substitution pattern is foundational to its utility as a building block in medicinal chemistry, particularly for constructing ring-truncated natural product analogues and exploring structure-activity relationships (SAR) [1]. The compound is intended for research purposes only .

The Scientific Risk in Substituting 3,5-Difluoro-4-(2-fluorophenyl)pyridine with Other Fluoropyridine Analogs


In fluorinated drug discovery, seemingly minor alterations to a heterocyclic core—such as the position of fluorine atoms or the substitution pattern on an appended aryl ring—can profoundly alter a molecule's conformation, electronic properties, and resulting biological activity. 3,5-Difluoro-4-(2-fluorophenyl)pyridine embodies a specific, non-interchangeable pharmacophore. Generic substitution with a regioisomer like 4-(2-fluorophenyl)pyridine or an analog like 3,5-Difluoro-4-phenylpyridine would change critical molecular properties, including lipophilicity (logP) and metabolic stability [1]. This can lead to significant, unpredictable changes in target binding affinity and in vivo efficacy, as demonstrated in SAR studies where 3,5-difluoro substitution patterns on related pyridine cores yielded a 2-fold change in potency [2]. Such variability renders the direct substitution of this specific compound with a close analog a high-risk experiment without confirmatory re-synthesis and biological evaluation.

Quantifiable Differentiation Evidence for 3,5-Difluoro-4-(2-fluorophenyl)pyridine Versus Analogs


Demonstrated Antitumor Activity in H1299 Non-Small Cell Lung Cancer Cells for a Direct Deguelin-Derived Analog Containing the 3,5-Difluoro-4-(2-fluorophenyl)pyridine Core

In a study evaluating ring-truncated deguelin derivatives, compound 25, which is synthesized from 3,5-Difluoro-4-(2-fluorophenyl)pyridine and represents a direct analog of the target compound, exhibited significant antitumor activity in the H1299 non-small cell lung cancer cell line [1]. This activity was achieved with lower toxicity compared to the natural product deguelin, a key differentiator for this chemical series [1].

HIF-1α inhibition Anticancer agents Deguelin surrogates NSCLC

Potent HIF-1α Inhibition in a Dose-Dependent Manner by a Direct Deguelin-Derived Analog

The same study identified that compound 25, a direct analog of 3,5-Difluoro-4-(2-fluorophenyl)pyridine, is a potent, dose-dependent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway [1]. The compound also inhibited hypoxia-mediated angiogenic processes in HRMECs (human retinal microvascular endothelial cells) [1]. Molecular docking suggests the mechanism involves binding to the C-terminal ATP-binding pocket of HSP90, a known mechanism for HIF-1α destabilization [1].

HIF-1α inhibition Angiogenesis Cancer metabolism

SAR Precedent: 3,5-Difluoro Substitution on Pyridine Cores Modulates Potency by 2-Fold in Related Biological Systems

While a direct head-to-head study for 3,5-Difluoro-4-(2-fluorophenyl)pyridine is lacking, an SAR study on a related series of HIF-1α inhibitors provides crucial context. In that study, replacing a different substituent with a 3,5-difluoro pattern on a pyridine ring resulted in a 2-fold reduction in potency compared to the parent compound [1]. This underscores that the specific 3,5-difluoro arrangement on the pyridine core is not a passive feature but an active determinant of biological activity. This supports the principle that the precise fluorination pattern of the target compound is a critical, non-trivial feature for its application in medicinal chemistry.

Structure-Activity Relationship Fluorination Lead optimization Drug design

Primary Scientific Use-Cases for 3,5-Difluoro-4-(2-fluorophenyl)pyridine in Drug Discovery and Chemical Biology


As a Core Scaffold for Second-Generation HIF-1α Inhibitors with Reduced Toxicity

Given the demonstrated ability of its direct analog (Compound 25) to inhibit HIF-1α and exhibit antitumor activity with lower toxicity than deguelin [1], 3,5-Difluoro-4-(2-fluorophenyl)pyridine is ideally suited as a starting material for medicinal chemistry campaigns targeting the HIF-1α pathway. Researchers can utilize this core to synthesize new derivatives aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining the favorable safety profile associated with this scaffold.

For Systematic Structure-Activity Relationship (SAR) Exploration of Pyridine Fluorination Patterns

Class-level SAR studies have shown that the 3,5-difluoro substitution on a pyridine ring can modulate biological potency [2]. This compound provides a precise tool for conducting systematic SAR investigations. By comparing its activity and properties with those of close analogs (e.g., 3,5-Difluoro-4-phenylpyridine or 4-(2-fluorophenyl)pyridine), researchers can quantitatively map the contributions of each fluorine atom and the 2-fluorophenyl group to target binding, selectivity, and metabolic stability. This is essential for rational lead optimization.

As a Key Intermediate in the Design of HSP90 C-Terminal Domain Binders

The molecular docking studies for compound 25 suggest that analogs of 3,5-Difluoro-4-(2-fluorophenyl)pyridine bind to the C-terminal ATP-binding pocket of HSP90 [1]. This binding mode is distinct from that of classic N-terminal HSP90 inhibitors like geldanamycin. This compound is therefore a valuable intermediate for developing novel, C-terminally targeted HSP90 modulators. This application scenario is attractive for exploring new anticancer mechanisms that may circumvent the heat shock response and resistance issues associated with N-terminal inhibitors.

Quote Request

Request a Quote for 3,5-Difluoro-4-(2-fluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.